MG-dG Adduct
MG-dG Adduct
Brand Name:
Vulcanchem
CAS No.:
159062-85-8
VCID:
VC21155569
InChI:
InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1
SMILES:
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O
Molecular Formula:
C13H17N5O6
Molecular Weight:
339.3 g/mol
MG-dG Adduct
CAS No.: 159062-85-8
Cat. No.: VC21155569
Molecular Formula: C13H17N5O6
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159062-85-8 |
|---|---|
| Molecular Formula | C13H17N5O6 |
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | 6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,7-dihydroimidazo[1,2-a]purin-9-one |
| Standard InChI | InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1 |
| Standard InChI Key | FGUOIKXAPPJNLE-GFAWAZIOSA-N |
| Isomeric SMILES | CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O)O |
| SMILES | CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
| Canonical SMILES | CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator